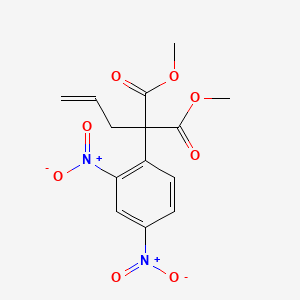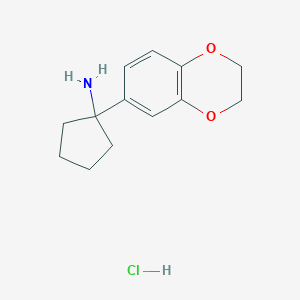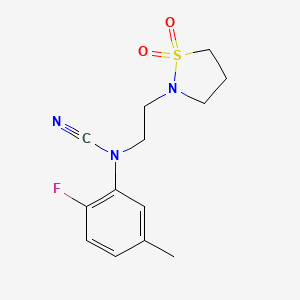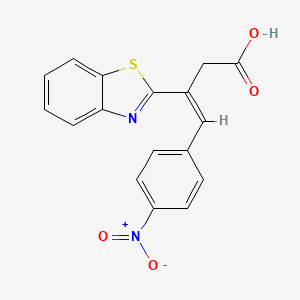
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C14H14N2O8 It is characterized by the presence of two ester groups, an allyl group, and a dinitrophenyl group attached to a malonate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or primary amines for aminolysis, and alcohols for transesterification.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Corresponding amines.
Substitution: Amides or new esters.
科学研究应用
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group can undergo electrophilic aromatic substitution. The ester groups can be hydrolyzed or transesterified under appropriate conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
Dimethyl 2-allylmalonate: Lacks the dinitrophenyl group, making it less reactive in electrophilic aromatic substitution reactions.
Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl, which can affect its reactivity and solubility.
Dimethyl 2-(2,4-dinitrophenyl)malonate: Lacks the allyl group, limiting its use in reactions involving allylation.
Uniqueness
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is unique due to the combination of its allyl and dinitrophenyl groups, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications where both electrophilic and nucleophilic reactivity are required.
属性
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMMTLIXRIJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)

![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)

![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)
![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)

